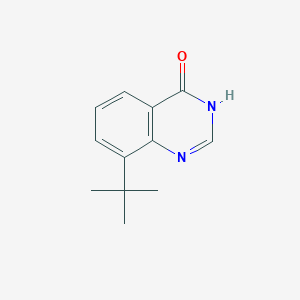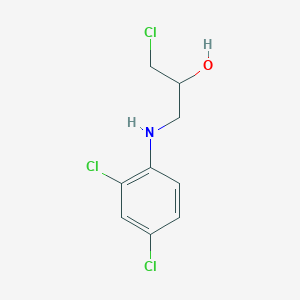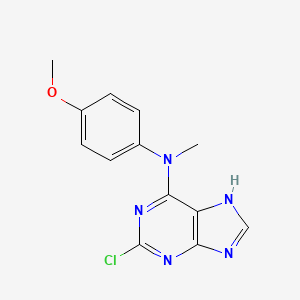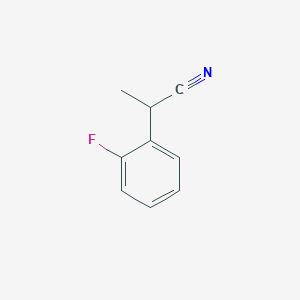
8-tert-butyl-1H-quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-tert-butyl-1H-quinazolin-4-one: is a quinazolinone derivative characterized by the presence of a tert-butyl group at the 8th position. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The tert-butyl group enhances the compound’s stability and lipophilicity, making it a valuable candidate for various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-tert-butyl-1H-quinazolin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with anthranilic acid and tert-butylamine.
Cyclization: The reaction proceeds through cyclization, where anthranilic acid reacts with tert-butylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the quinazolinone ring.
Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
8-tert-butyl-1H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the quinazolinone to its corresponding amine.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the quinazolinone ring.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, and other oxidizing agents under acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines, and conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions include various substituted quinazolinones, amines, and other derivatives with potential biological activities.
Aplicaciones Científicas De Investigación
8-tert-butyl-1H-quinazolin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, agrochemicals, and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of 8-tert-butyl-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
4(3H)-Quinazolinone: Lacks the tert-butyl group, resulting in different physicochemical properties and biological activities.
6,7-Dimethoxy-4(3H)-quinazolinone:
2-Methyl-4(3H)-quinazolinone: The presence of a methyl group at the 2nd position affects its stability and interactions with biological targets.
Uniqueness
8-tert-butyl-1H-quinazolin-4-one is unique due to the presence of the tert-butyl group, which enhances its lipophilicity, stability, and potential for diverse applications in medicinal chemistry and industrial processes.
Propiedades
Fórmula molecular |
C12H14N2O |
|---|---|
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
8-tert-butyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C12H14N2O/c1-12(2,3)9-6-4-5-8-10(9)13-7-14-11(8)15/h4-7H,1-3H3,(H,13,14,15) |
Clave InChI |
RPUUJULTWKYPAF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=CC2=C1N=CNC2=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-(4-Aminophenyl)-7-bromothieno[3,2-c]pyridin-4-amine](/img/structure/B8667153.png)





![Ethyl 2-[(4,5-dichloro-2-nitrophenyl)oxy]acetate](/img/structure/B8667207.png)
